molecular formula C6H9BrO3 B12606392 (2-Bromo-3-oxobutyl) acetate CAS No. 648432-78-4

(2-Bromo-3-oxobutyl) acetate

Cat. No.: B12606392
CAS No.: 648432-78-4
M. Wt: 209.04 g/mol
InChI Key: AZSCKBODRKBTOA-UHFFFAOYSA-N
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Description

(2-Bromo-3-oxobutyl) acetate is an organic compound with the molecular formula C6H9BrO3 It is a derivative of butyl acetate, where the butyl group is substituted with a bromo and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-oxobutyl) acetate typically involves the bromination of 3-oxobutyl acetate. One common method is the reaction of 3-oxobutyl acetate with bromine in the presence of a catalyst such as pyridine hydrobromide perbromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-oxobutyl) acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted acetates.

    Reduction: Formation of (2-Bromo-3-hydroxybutyl) acetate.

    Oxidation: Formation of (2-Bromo-3-oxobutyric) acid.

Scientific Research Applications

(2-Bromo-3-oxobutyl) acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (2-Bromo-3-oxobutyl) acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-3-oxobutyl) acetate
  • (2-Iodo-3-oxobutyl) acetate
  • (2-Bromo-3-hydroxybutyl) acetate

Uniqueness

(2-Bromo-3-oxobutyl) acetate is unique due to its specific reactivity profile, which is influenced by the presence of both the bromo and oxo groups. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions.

Properties

CAS No.

648432-78-4

Molecular Formula

C6H9BrO3

Molecular Weight

209.04 g/mol

IUPAC Name

(2-bromo-3-oxobutyl) acetate

InChI

InChI=1S/C6H9BrO3/c1-4(8)6(7)3-10-5(2)9/h6H,3H2,1-2H3

InChI Key

AZSCKBODRKBTOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(COC(=O)C)Br

Origin of Product

United States

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